
Immunoproteasome inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Immunoproteasome inhibitor 1 is a selective inhibitor targeting the immunoproteasome, a variant of the proteasome predominantly found in immune cells. The immunoproteasome plays a crucial role in the regulation of immune responses, including the processing of antigens for presentation on major histocompatibility complex class I molecules. By inhibiting the immunoproteasome, this compound can modulate immune functions and has potential therapeutic applications in autoimmune diseases, inflammatory conditions, and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of immunoproteasome inhibitor 1 typically involves the construction of a macrocyclic ring containing an internal α-ketoamide warhead. This process includes multiple steps such as cyclization, functional group protection and deprotection, and purification . The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Immunoproteasome inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, affecting its binding affinity and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Immunoproteasome inhibitor 1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of the immunoproteasome.
Biology: The compound helps in understanding the role of the immunoproteasome in immune cell regulation and antigen processing.
Medicine: this compound is being investigated for its therapeutic potential in treating autoimmune diseases, inflammatory conditions, and certain cancers
Mechanism of Action
Immunoproteasome inhibitor 1 exerts its effects by selectively binding to the catalytic subunits of the immunoproteasome, thereby inhibiting its proteolytic activity. This inhibition disrupts the degradation of intracellular proteins, leading to the accumulation of misfolded proteins and the modulation of immune responses. The molecular targets include the subunits β1i, β2i, and β5i, which are essential for the immunoproteasome’s function .
Comparison with Similar Compounds
Bortezomib: A proteasome inhibitor that targets both the constitutive proteasome and the immunoproteasome.
Carfilzomib: Another proteasome inhibitor with a broader spectrum of activity.
Ixazomib: A reversible proteasome inhibitor used in the treatment of multiple myeloma
Uniqueness: Immunoproteasome inhibitor 1 is unique in its selective inhibition of the immunoproteasome, making it a valuable tool for studying immune functions and developing targeted therapies. Unlike other proteasome inhibitors, it specifically targets the immunoproteasome subunits without affecting the constitutive proteasome, reducing the risk of off-target effects and toxicity .
Properties
Molecular Formula |
C20H26N2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(E)-4-(6,7-dimethoxy-1-oxoisoquinolin-2-yl)-N-(3-methylbutyl)but-2-enamide |
InChI |
InChI=1S/C20H26N2O4/c1-14(2)7-9-21-19(23)6-5-10-22-11-8-15-12-17(25-3)18(26-4)13-16(15)20(22)24/h5-6,8,11-14H,7,9-10H2,1-4H3,(H,21,23)/b6-5+ |
InChI Key |
OLDBMIBYBKUNPK-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/CN1C=CC2=CC(=C(C=C2C1=O)OC)OC |
Canonical SMILES |
CC(C)CCNC(=O)C=CCN1C=CC2=CC(=C(C=C2C1=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


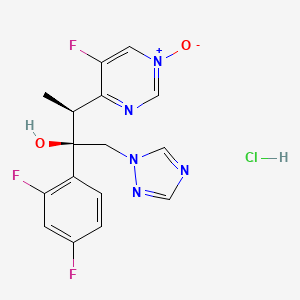
![methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide](/img/structure/B10861179.png)
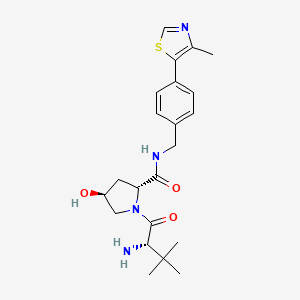
![O6-[4-(Azidomethyl)benzyl]guanine](/img/structure/B10861193.png)
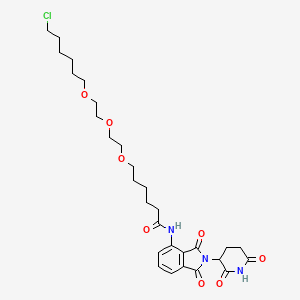
![(2S)-2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B10861208.png)
![sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10861215.png)

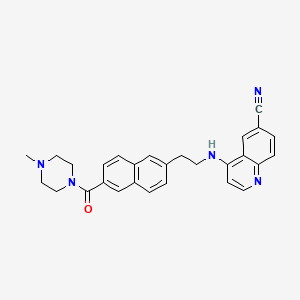
![2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride](/img/structure/B10861253.png)

![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)
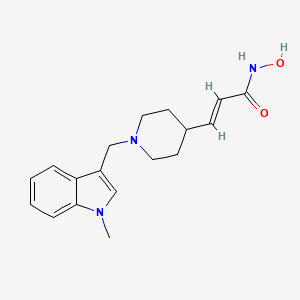
![(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid](/img/structure/B10861292.png)
